molecular formula C8H10N2O2 B3150767 2-Hydroxy-4-methylbenzohydrazide CAS No. 69443-64-7

2-Hydroxy-4-methylbenzohydrazide

Cat. No.: B3150767
CAS No.: 69443-64-7
M. Wt: 166.18 g/mol
InChI Key: CIPACNIYKFAUQO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylbenzohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H10N2O2 . This indicates that it contains 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Crystal Structure Analysis

  • Cocrystal Analysis : The compound was analyzed in the context of cocrystal formation, focusing on the asymmetric unit containing 2-hydroxy-4-methyl-N-propanoylbenzohydrazide. This study examined intramolecular interactions and the stabilization of crystal structures through hydrogen bonds (Feng, Wang, & Lei, 2008).

  • Crystal Structure of Derivatives : Further analysis was performed on derivatives of the compound, highlighting the molecular conformation and interactions within the crystal structure, again emphasizing the role of hydrogen bonding in stabilizing these structures (Shen, Zhu, Shao, & Zhu, 2012).

Pharmaceutical and Chemical Applications

  • Antibacterial Activity : A series of hydrazone compounds derived from 4-methylbenzohydrazide were synthesized and characterized for their antibacterial activity against various bacteria strains. This highlights the potential pharmaceutical applications of derivatives of this compound (Lei et al., 2015).

  • Anticancer Properties : Amide–imine conjugates derived from 4-methyl-benzoic acid hydrazide were explored for their anticancer properties. These studies are crucial in understanding the potential use of these compounds in cancer treatment (Ta et al., 2019).

  • Enzymatic Bioremediation : A study on a bacterium capable of hydrolyzing carbendazim to 2-hydroxybenzimidazole suggests the use of this compound in bioremediation applications, particularly in detoxification activities (Pandey et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Given its antibacterial and antibiofilm activities, 2-Hydroxy-4-methylbenzohydrazide could serve as a lead structure for developing new antibacterial drugs against MRSA . Further studies incorporating in vivo analysis and omics technologies are required to explore the anti-virulence potential of this compound and its mode of action during MRSA infections .

Properties

IUPAC Name

2-hydroxy-4-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPACNIYKFAUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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